molecular formula C10H14N4O2 B1587591 1-(5-Nitropyridin-2-yl)piperidin-4-amine CAS No. 252577-85-8

1-(5-Nitropyridin-2-yl)piperidin-4-amine

Cat. No. B1587591
M. Wt: 222.24 g/mol
InChI Key: UXNGJVZEAQGYOA-UHFFFAOYSA-N
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Description

“1-(5-Nitropyridin-2-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 . It is a specialty product often used for proteomics research .


Molecular Structure Analysis

The InChI code for “1-(5-Nitropyridin-2-yl)piperidin-4-amine” is 1S/C11H15N3O3/c15-8-9-3-5-13 (6-4-9)11-2-1-10 (7-12-11)14 (16)17/h1-2,7,9,15H,3-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(5-Nitropyridin-2-yl)piperidin-4-amine” is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Ionic Liquid Effects on Aminolysis Reactions

The study by Millán et al. (2013) explored the aminolysis reaction of p-nitrophenyl acetate with piperidine in various solvents, including ionic liquids, highlighting the solvent's influence on the reaction rate and mechanism. This research is crucial for understanding how ionic liquids can modulate reactions involving nitropyridin derivatives and amines, potentially offering a greener alternative to traditional organic solvents for such transformations (Millán et al., 2013).

Advances in Asymmetric Synthesis

Johnson et al. (2002) demonstrated the asymmetric carbon-carbon bond formation in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. Their methodology provides a route to enantioenriched piperidines, pyrrolidines, and pyrimidinones, showcasing the potential for creating complex, chiral molecules starting from simple nitropyridin and amine precursors (Johnson et al., 2002).

Selective Inducible Nitric Oxide Synthase Inhibitors

Connolly et al. (2004) investigated 2-aminopyridines, demonstrating their selective inhibition of inducible nitric oxide synthase. This study underscores the therapeutic potential of nitropyridin derivatives in designing selective inhibitors for specific isoforms of nitric oxide synthase, crucial for developing targeted therapies (Connolly et al., 2004).

Mechanistic Insights into Aminomethylenebisphosphonate Synthesis

Dabrowska et al. (2009) provided insights into the mechanism of the three-component condensation reaction leading to aminomethylenebisphosphonates, highlighting the use of p-nitroaniline and 4-aminopyridine. Understanding these mechanisms is crucial for synthesizing compounds with potential biological activities, such as antiosteoporotic and anticancer properties (Dabrowska et al., 2009).

Photostabilization of Polymers

Damiani et al. (2002) explored derivatives of tetramethylpiperidines for their photoprotective effects in polymers exposed to UVA radiation. This study highlights the application of nitropyridin derivatives in materials science, particularly in enhancing the longevity and stability of polymer materials against photodegradation (Damiani et al., 2002).

Future Directions

The future directions for “1-(5-Nitropyridin-2-yl)piperidin-4-amine” are not specified in the retrieved data. Given its use in proteomics research , it may continue to be used in the development and testing of new drugs or therapeutic strategies.

properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16/h1-2,7-8H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGJVZEAQGYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390398
Record name 1-(5-nitropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Nitropyridin-2-yl)piperidin-4-amine

CAS RN

252577-85-8
Record name 1-(5-nitropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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